7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with chloro, fluoro, methoxy, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro, fluoro, methoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using elemental fluorine or a fluorinating agent like diethylaminosulfur trifluoride.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazepine derivative. This step may require specific reaction conditions, such as elevated temperatures or the use of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions include various substituted benzoxazepine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(3-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Uniqueness
The unique combination of chloro, fluoro, methoxy, and methyl substituents in 7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c1-10-14(20)5-4-6-15(10)21-9-12-7-13(19)8-16(23-3)17(12)24-11(2)18(21)22/h4-8,11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWRMZQWIZAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC(=C2)Cl)OC)C3=C(C(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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